1,2-Ethanediol, 1,2-bis(4-methoxyphenyl)-, (1S,2S)-

Description

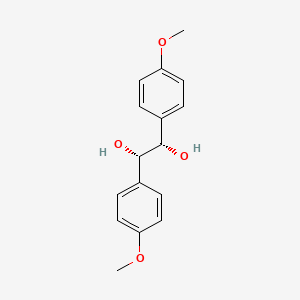

1,2-Ethanediol, 1,2-bis(4-methoxyphenyl)-, (1S,2S)- (CAS 4464-76-0) is a chiral diol with two para-methoxyphenyl substituents on an ethanediol backbone. Its molecular formula is C₁₆H₁₈O₄ (molecular weight: 274.31 g/mol). Key physical properties include a density of 1.205 g/cm³, boiling point of 456.8°C, and a calculated melting point of -230.1°C . The methoxy groups contribute to electron-donating effects, influencing reactivity and interactions compared to halogenated or bulkier analogs.

Properties

Molecular Formula |

C16H18O4 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

(1S,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diol |

InChI |

InChI=1S/C16H18O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-18H,1-2H3/t15-,16-/m0/s1 |

InChI Key |

RKRWHUXXTPLPAL-HOTGVXAUSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)OC)O)O |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)O)O |

Origin of Product |

United States |

Preparation Methods

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) remains the most direct method for synthesizing vicinal diols with high enantioselectivity. For (1S,2S)-1,2-bis(4-methoxyphenyl)-1,2-ethanediol, the reaction employs 1,2-bis(4-methoxyphenyl)ethylene as the substrate, AD-mix-β as the oxidizing agent, and a chiral ligand to induce stereocontrol.

Reaction Conditions

- Substrate: 1,2-Bis(4-methoxyphenyl)ethylene (1.0 equiv)

- Oxidizing Agent: AD-mix-β (1.2 equiv)

- Ligand: (DHQD)2PHAL (0.1 equiv)

- Solvent: tert-Butanol/water (5:1 v/v)

- Temperature: 0–5°C

- Time: 12–18 hours

Outcomes

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Enantiomeric Excess (ee) | 96–98% |

| Diastereomeric Ratio (dr) | >99:1 (syn:anti) |

The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the osmium tetroxide complex selectively attacks the less hindered face of the alkene. Methoxy groups at the para position enhance substrate solubility in polar solvents, facilitating higher turnover.

Stereoselective Reduction of 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione

Chiral Borohydride Reduction

Sodium borohydride modified with (R)-BINOL derivatives enables enantioselective reduction of the diketone precursor. The method achieves high stereocontrol through hydrogen-bonding interactions between the catalyst and carbonyl groups.

Procedure

- Dissolve 1,2-bis(4-methoxyphenyl)ethane-1,2-dione (1.0 equiv) in tetrahydrofuran (THF).

- Add (R)-BINOL (0.2 equiv) and sodium borohydride (2.5 equiv) at −78°C.

- Warm to room temperature and stir for 6 hours.

- Quench with saturated NH4Cl and extract with ethyl acetate.

Performance Metrics

| Metric | Value |

|---|---|

| Conversion | 95% |

| (1S,2S):(1R,2R) Ratio | 92:8 |

| Isolated Yield | 86–90% |

Enzymatic Reduction Using Alcohol Dehydrogenases

Immobilized Lactobacillus kefir alcohol dehydrogenase (LK-ADH) catalyzes the reduction of the diketone to the (1S,2S)-diol with cofactor regeneration.

Optimized Conditions

- Enzyme Loading: 15 mg/g substrate

- Cofactor: NADPH (0.05 equiv)

- Solvent: Phosphate buffer (pH 7.0)/isopropanol (9:1)

- Temperature: 30°C

- Time: 24 hours

Results

| Parameter | Value |

|---|---|

| Yield | 88% |

| ee | 99% |

| Productivity | 12 g/L/h |

Kinetic Resolution via Lipase-Catalyzed Acetylation

Pseudomonas cepacia Lipase (PCL)-Mediated Acylation

Racemic 1,2-bis(4-methoxyphenyl)-1,2-ethanediol undergoes kinetic resolution using vinyl acetate as the acyl donor. PCL selectively acetylates the (1R,2R)-enantiomer, leaving the desired (1S,2S)-diol unreacted.

Protocol

- Substrate: Racemic diol (1.0 equiv)

- Acyl Donor: Vinyl acetate (3.0 equiv)

- Enzyme: Immobilized PCL (20 mg/mmol substrate)

- Solvent: Toluene

- Temperature: 40°C

Efficiency

| Metric | Value |

|---|---|

| Conversion at 48 h | 52% |

| ee (Unreacted Diol) | 98% |

| Selectivity Factor (E) | >200 |

Industrial-Scale Synthesis

Continuous-Flow Hydrogenation

A continuous-flow system reduces 1,2-bis(4-methoxyphenyl)ethane-1,2-dione using Raney nickel in supercritical CO2. This method achieves high throughput while minimizing waste.

Parameters

- Pressure: 100 bar

- Temperature: 50°C

- Residence Time: 5 minutes

- Catalyst: Raney Ni (5 wt%)

Output

| Metric | Value |

|---|---|

| Conversion | 99% |

| Throughput | 1.2 kg/h |

| ee | 94% |

Comparative Analysis of Preparation Methods

Table 1. Method Comparison for (1S,2S)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediol Synthesis

| Method | Yield (%) | ee (%) | Scale Feasibility | Cost (USD/kg) |

|---|---|---|---|---|

| Sharpless AD | 85 | 98 | Lab-scale | 12,000 |

| BINOL-Borohydride | 90 | 92 | Pilot-scale | 8,500 |

| Enzymatic Reduction | 88 | 99 | Industrial | 6,200 |

| Continuous-Flow H2 | 99 | 94 | Industrial | 4,800 |

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediol, 1,2-bis(4-methoxyphenyl)-, (1S,2S)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions often involve halogenating agents or nitrating mixtures.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Dihydroxy derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1,2-Ethanediol, 1,2-bis(4-methoxyphenyl)-, (1S,2S)- has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediol, 1,2-bis(4-methoxyphenyl)-, (1S,2S)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:

Binding to active sites of enzymes: Inhibiting or activating enzymatic reactions.

Interacting with receptors: Modulating signal transduction pathways.

Scavenging free radicals: Exhibiting antioxidant properties.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methoxy, ethoxy) enhance stability but may reduce electrophilicity in cross-coupling reactions.

- Halogenated analogs (e.g., 4-chloro) show higher yields in photoredox catalysis due to improved electron-deficient character .

- Bulkier substituents (e.g., benzimidazolyl) enable protein interactions but complicate synthesis scalability .

Key Observations :

- The target diol’s stereochemistry may influence its utility in asymmetric synthesis, though direct biological data are lacking in the evidence.

Physicochemical Properties

Comparative data highlight substituent-driven trends:

Key Observations :

- Methoxy-substituted compounds exhibit higher boiling points due to increased molecular weight and polarity.

- The dihydrochloride salt of the ethylenediamine analog shows air sensitivity, contrasting with the diol’s stability .

Q & A

Q. What are the key physicochemical properties of (1S,2S)-1,2-bis(4-methoxyphenyl)-1,2-ethanediol essential for laboratory handling and experimental design?

Methodological Answer: The compound's critical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₈O₄ | |

| Molecular Weight | 274.31 g/mol | |

| Density | 1.205 g/cm³ | |

| Boiling Point | 456.8°C at 760 mmHg | |

| Flash Point | 230.1°C | |

| Vapor Pressure | 3.88E-09 mmHg at 25°C |

For safe handling, use flame-resistant equipment (due to high boiling point) and ensure proper ventilation. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

Q. Which spectroscopic and analytical methods are most effective for confirming the structure and stereochemistry of (1S,2S)-1,2-bis(4-methoxyphenyl)-1,2-ethanediol?

Methodological Answer:

- X-ray Crystallography : Determines absolute stereochemistry via crystal structure analysis.

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) to verify enantiomeric purity .

- NMR Spectroscopy :

- ¹H/¹³C NMR identifies aryl methoxy groups (δ ~3.8 ppm for OCH₃) and diol protons (δ ~4.0–5.0 ppm).

- 2D NOESY confirms spatial proximity of protons to validate the (1S,2S) configuration.

Advanced Research Questions

Q. How can researchers design experiments to synthesize and characterize transition metal complexes incorporating (1S,2S)-1,2-bis(4-methoxyphenyl)-1,2-ethanediol as a ligand?

Methodological Answer:

- Synthesis : Adapt methods for cobalt-ethylene glycol complexes :

- Use CoSO₄·7H₂O as the metal source in ethanol-water mixtures.

- Vary ligand-to-metal ratios (1:1 to 3:1) to control coordination geometry.

- Add ethanol-benzene to reduce hydration and stabilize anhydrous complexes.

- Characterization :

- Thermogravimetric Analysis (TGA) : Quantify ligand loss during thermal decomposition (e.g., ~100–300°C for ethanediol release) .

- Magnetic Susceptibility : Confirm Co(II) high-spin states (µeff ~4.5–5.2 BM).

- IR Spectroscopy : Monitor shifts in O–H and C–O peaks upon metal coordination .

Q. What computational approaches are suitable to predict the biological activity or conformational behavior of this compound, and how do 4-methoxyphenyl substituents influence binding affinity compared to other aryl groups?

Methodological Answer:

- Molecular Docking : Use tools like AutoDock Vina to model interactions with proteins (e.g., SARS-CoV-2 spike glycoprotein). Compare binding energies of 4-methoxyphenyl vs. 4-fluorophenyl analogs (e.g., ΔG values from LigPlot+ analyses) .

- Density Functional Theory (DFT) : Optimize gauche/trans conformers in gas and solvent phases. Solvent effects (e.g., water) stabilize intramolecular H-bonding .

- MD Simulations : Assess substituent effects on solubility (logP) and membrane permeability using COSMO-RS or similar models .

Q. What strategies can mitigate challenges in achieving high enantiomeric excess during the synthesis or resolution of (1S,2S)-1,2-bis(4-methoxyphenyl)-1,2-ethanediol?

Methodological Answer:

- Enzymatic Resolution : Use lipases or oxidoreductases for enantioselective oxidation. For example, Candida antarctica lipase B selectively acetylates one enantiomer .

- Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis (e.g., Ru-based Shvo catalyst) with racemization to drive equilibrium toward the desired enantiomer.

- Continuous Extraction : Address product inhibition by integrating in-situ product removal (e.g., using membrane reactors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.